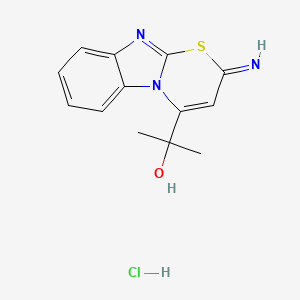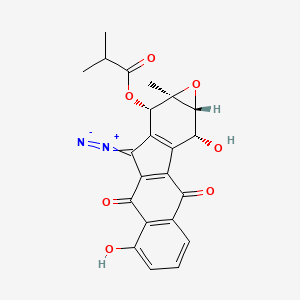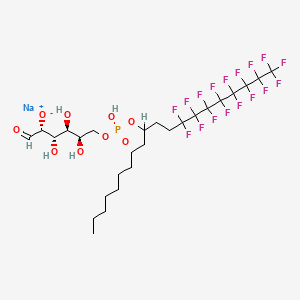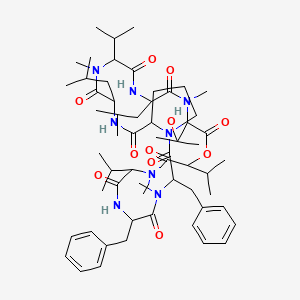
Antibiotic R 106IIa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic R 106IIa is a potent antimicrobial agent known for its efficacy against a broad spectrum of bacterial pathogens. This compound has garnered significant attention in the scientific community due to its unique structure and mechanism of action, which make it a valuable tool in the fight against antibiotic-resistant bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antibiotic R 106IIa typically involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial steps often involve the preparation of a core structure, followed by functional group modifications to enhance the compound’s antimicrobial properties. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound is usually carried out through fermentation processes involving specific strains of microorganisms. These microorganisms are genetically engineered to produce the antibiotic in large quantities. The fermentation broth is then subjected to purification processes, including filtration, extraction, and crystallization, to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Antibiotic R 106IIa undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Applications De Recherche Scientifique
Antibiotic R 106IIa has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies of bacterial cell wall synthesis and function.
Medicine: Investigated for its potential to treat infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new antimicrobial coatings and materials.
Mécanisme D'action
The mechanism of action of Antibiotic R 106IIa involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. By binding to these enzymes, this compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin: Like Antibiotic R 106IIa, penicillin targets bacterial cell wall synthesis but has a different core structure.
Vancomycin: Another cell wall synthesis inhibitor, vancomycin is used to treat severe infections caused by Gram-positive bacteria.
Cephalosporins: These antibiotics also inhibit cell wall synthesis and are structurally related to penicillins.
Uniqueness
This compound is unique in its ability to overcome certain resistance mechanisms that render other antibiotics ineffective. Its distinct structure allows it to evade bacterial enzymes that degrade other antibiotics, making it a valuable addition to the arsenal against resistant pathogens.
Propriétés
Numéro CAS |
127939-17-7 |
|---|---|
Formule moléculaire |
C59H90N8O11 |
Poids moléculaire |
1087.4 g/mol |
Nom IUPAC |
3,6-dibenzyl-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18,24-bis(2-methylpropyl)-9,12,21-tri(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C59H90N8O11/c1-34(2)30-41-54(72)64(14)46(36(5)6)51(69)61-42(31-35(3)4)55(73)66(16)49(59(11,12)77)58(76)78-48(38(9)10)57(75)65(15)47(37(7)8)52(70)62-43(32-39-24-19-17-20-25-39)53(71)63(13)45(33-40-26-21-18-22-27-40)56(74)67-29-23-28-44(67)50(68)60-41/h17-22,24-27,34-38,41-49,77H,23,28-33H2,1-16H3,(H,60,68)(H,61,69)(H,62,70) |
Clé InChI |
YIJMITSCVGVDJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)C)C(C)(C)O)C)CC(C)C)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)
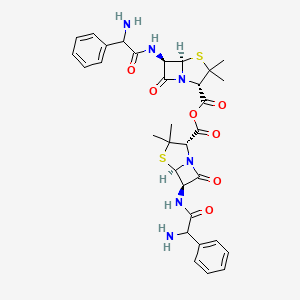
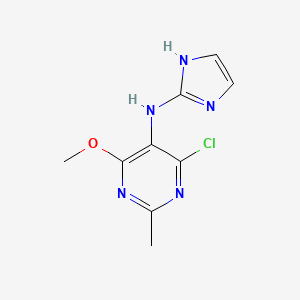
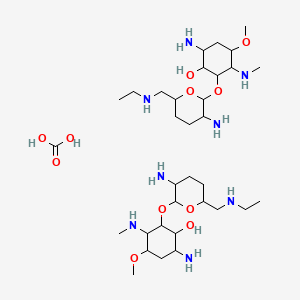
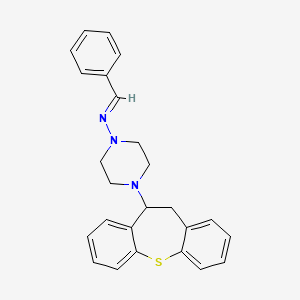
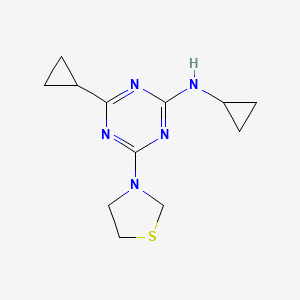
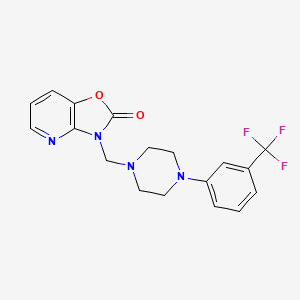
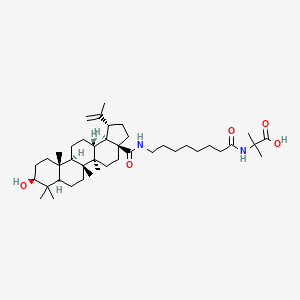
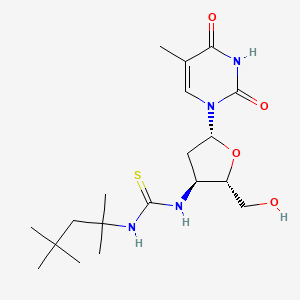
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
